molecular formula C8H17NO B1384840 (S)-3-Isobutylmorpholine CAS No. 77897-22-4

(S)-3-Isobutylmorpholine

Cat. No.: B1384840
CAS No.: 77897-22-4
M. Wt: 143.23 g/mol
InChI Key: INIRYZSIQPENMR-QMMMGPOBSA-N
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Description

(S)-3-Isobutylmorpholine: is a chiral organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a colorless to yellow liquid with a specific rotation of +23.5° . This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isobutylmorpholine typically involves the reaction of isobutylamine with epichlorohydrin followed by a cyclization step. The reaction conditions include the use of a strong base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

(S)-3-Isobutylmorpholine: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the compound to simpler amines or other reduced forms.

  • Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromic acid.

  • Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Common reagents include halides, alkyl halides, and various nucleophiles.

Major Products Formed:

  • Oxidation: Oxidized derivatives such as this compound oxide.

  • Reduction: Reduced derivatives such as this compound amine.

  • Substitution: Substituted derivatives such as this compound halides.

Scientific Research Applications

(S)-3-Isobutylmorpholine: has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a ligand in biological studies to investigate receptor binding and enzyme interactions.

  • Medicine: It is explored for its potential therapeutic properties in drug discovery and development.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-3-Isobutylmorpholine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-3-Isobutylmorpholine: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other morpholine derivatives, such as morpholine, N-methylmorpholine, and N-ethylmorpholine.

  • Uniqueness: this compound is distinguished by its chiral center, which imparts specific optical activity and enantioselectivity in reactions. This property makes it particularly valuable in asymmetric synthesis and chiral resolution studies.

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Properties

IUPAC Name

(3S)-3-(2-methylpropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIRYZSIQPENMR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650927
Record name (3S)-3-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77897-22-4
Record name (3S)-3-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-(2-methylpropyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (S)-3-Isobutylmorpholine contribute to the synthesis of optically active aldehydes?

A1: this compound functions as a chiral auxiliary in the synthesis. It reacts with racemic aldehydes, like 3-p-cumenyl-2-methylpropionaldehyde (CPA) and 2-methyl-3-phenylpropionaldehyde (MPA), to form diastereomeric enamines. These diastereomers can be separated, and subsequent hydrolysis allows for the recovery of the aldehyde in an enantioenriched form [].

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